N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide
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Overview
Description
N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide is an organic compound with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 g/mol . This compound is characterized by the presence of a benzyl group, a chloro group, and a furan ring, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The intermediate product is then reacted with furan-2-carbaldehyde under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form N-benzyl-2-amino-N-(furan-2-ylmethyl)acetamide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Products include N-benzyl-2-azido-N-(furan-2-ylmethyl)acetamide, N-benzyl-2-thiocyanato-N-(furan-2-ylmethyl)acetamide, and N-benzyl-2-methoxy-N-(furan-2-ylmethyl)acetamide.
Oxidation: Major products are furan-2,3-dione derivatives.
Reduction: The primary product is N-benzyl-2-amino-N-(furan-2-ylmethyl)acetamide.
Scientific Research Applications
N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chloroacetamide
- N-(furan-2-ylmethyl)-2-chloroacetamide
- N-benzyl-2-chloro-N-(thiophen-2-ylmethyl)acetamide
Uniqueness
N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide is unique due to the presence of both a benzyl group and a furan ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c15-9-14(17)16(11-13-7-4-8-18-13)10-12-5-2-1-3-6-12/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUJFKOISSOAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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